ML132

Description

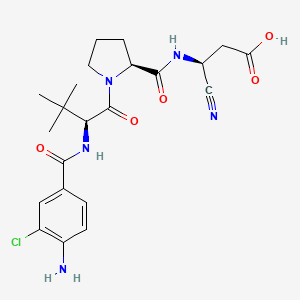

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H28ClN5O5 |

|---|---|

Molecular Weight |

477.9 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-cyanopropanoic acid |

InChI |

InChI=1S/C22H28ClN5O5/c1-22(2,3)18(27-19(31)12-6-7-15(25)14(23)9-12)21(33)28-8-4-5-16(28)20(32)26-13(11-24)10-17(29)30/h6-7,9,13,16,18H,4-5,8,10,25H2,1-3H3,(H,26,32)(H,27,31)(H,29,30)/t13-,16-,18+/m0/s1 |

InChI Key |

KENKPOUHXLJLEY-QANKJYHBSA-N |

SMILES |

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C#N)NC(=O)C2=CC(=C(C=C2)N)Cl |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C#N)NC(=O)C2=CC(=C(C=C2)N)Cl |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C#N)NC(=O)C2=CC(=C(C=C2)N)Cl |

Appearance |

white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ML132; ML 132; ML-132; CID-4462093; CID4462093; CID 4462093; NCGC00183434; NCGC 00183434; NCGC-00183434. |

Origin of Product |

United States |

Foundational & Exploratory

ML132: A Technical Guide to its Mechanism of Action on the NLRP3 Inflammasome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NOD-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, implicated in a wide range of inflammatory diseases. Its activation leads to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). This guide provides an in-depth technical overview of the molecule ML132, clarifying its mechanism of action in the context of the NLRP3 inflammasome pathway. Contrary to a direct inhibitor of the NLRP3 sensor protein, this compound is a potent and highly selective inhibitor of caspase-1 , the key effector enzyme of the inflammasome complex. By targeting caspase-1, this compound effectively blocks the final, critical step of cytokine maturation, thereby suppressing the inflammatory response downstream of NLRP3 activation. This document details the underlying signaling pathways, quantitative efficacy data for this compound, and the experimental protocols used to characterize its activity.

The NLRP3 Inflammasome Signaling Pathway

Activation of the NLRP3 inflammasome is a tightly regulated, two-step process essential for responding to pathogenic invaders and endogenous danger signals.

-

Step 1: Priming: The first signal, typically initiated by microbial molecules like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), triggers the nuclear factor-κB (NF-κB) signaling pathway. This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the inactive cytokine precursor, pro-IL-1β.[1]

-

Step 2: Activation: A diverse array of secondary stimuli, known as pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), triggers the assembly of the inflammasome complex. These stimuli include ATP, crystalline substances, and pore-forming toxins, which often lead to a common cellular event: potassium (K+) efflux.[2]

Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein, Apoptosis-associated speck-like protein containing a CARD (ASC). ASC, in turn, polymerizes into a large signaling scaffold known as the "ASC speck," which then recruits pro-caspase-1.[3] This proximity-induced dimerization facilitates the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1. Active caspase-1 is a cysteine protease that functions as the inflammasome's effector enzyme, cleaving pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell.[4]

Mechanism of Action of this compound

This compound (also known as NCGC-00183434) is a small molecule inhibitor that was identified and characterized as a highly potent and selective inhibitor of caspase-1.[5][6] Its mechanism of action on the NLRP3 inflammasome is therefore not at the level of sensing or assembly, but at the final effector stage.

This compound contains a nitrile-containing propanoic acid moiety that acts as an electrophile, enabling covalent modification of the active site cysteine residue of caspase-1.[6][7] This irreversible binding blocks the catalytic activity of the enzyme. As a result, active caspase-1 is unable to cleave its substrates, pro-IL-1β and pro-IL-18. The production of the mature, secreted forms of these cytokines is halted, leading to a potent anti-inflammatory effect.

Crucially, this compound does not prevent the upstream steps of NLRP3 activation, such as NLRP3 oligomerization or the formation of the ASC speck.[5] This targeted action makes it a valuable tool for specifically studying the consequences of caspase-1 activity downstream of inflammasome assembly.

Quantitative Data: Potency and Selectivity

This compound is among the most potent caspase-1 inhibitors reported to date.[5] However, different sources report varying IC50 values, which may reflect different assay conditions. The primary NIH Probe Report identified this compound (NCGC-00183434) as having an IC50 of ≤ 1 nM against caspase-1.[6] Its high selectivity is a key feature, showing significantly less activity against other apoptotic caspases.

| Target | This compound IC50 (nM) | Selectivity (Fold vs. Caspase-1) * | Reference |

| Caspase-1 | 0.023 - 34.9 | - | [4][5] |

| Caspase-3 | > 10,000 | > 286 | [5] |

| Caspase-4 | 1,130 | 32.4 | [5] |

| Caspase-5 | 133 | 3.8 | [5] |

| Caspase-6 | > 10,000 | > 286 | [5] |

| Caspase-7 | > 10,000 | > 286 | [5] |

| Caspase-8 | > 10,000 | > 286 | [5] |

| Caspase-9 | 91.5 - >10,000 | > 2.6 - > 286 | [5] |

| Caspase-14 | 801 | 23.0 | [5] |

| Selectivity calculated using the most conservative Caspase-1 IC50 value of 34.9 nM for comparison. |

Experimental Protocols

Characterizing the activity of this compound involves a series of in vitro cellular and biochemical assays.

Protocol: Cellular NLRP3 Inflammasome Activation and Inhibition

This protocol describes the induction of the NLRP3 inflammasome in the human monocytic THP-1 cell line to measure the inhibitory effect of a compound on IL-1β secretion.[1][2]

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

This compound or other test compounds

-

Human IL-1β ELISA Kit

Procedure:

-

Cell Culture and Differentiation (Priming Signal 1):

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

Seed 0.5 x 10^6 cells/well in a 24-well plate.

-

Differentiate cells into a macrophage-like phenotype by treating with PMA (e.g., 25-100 ng/mL) for 3-24 hours.

-

Wash cells with fresh media to remove PMA and rest for 24 hours.

-

-

Inflammasome Priming (Priming Signal 2):

-

Prime the differentiated THP-1 cells with LPS (0.5-1 µg/mL) for 3-4 hours to induce expression of pro-IL-1β and NLRP3.

-

-

Inhibitor Treatment:

-

Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.

-

-

Inflammasome Activation (Activation Signal):

-

Stimulate the cells with a NLRP3 activator, such as ATP (5 mM) for 30-60 minutes or Nigericin (5-10 µM) for 60 minutes.

-

-

Sample Collection and Analysis:

-

Centrifuge the plate to pellet any detached cells.

-

Carefully collect the cell culture supernatant.

-

Quantify the concentration of mature IL-1β in the supernatant using a commercial Human IL-1β ELISA kit according to the manufacturer's instructions.

-

The IC50 value for inhibition of IL-1β release can be calculated from the dose-response curve.

-

Protocol: In Vitro Caspase-1 Enzymatic Assay

This biochemical assay directly measures the enzymatic activity of recombinant caspase-1 and its inhibition by this compound.[7]

Materials:

-

Recombinant human caspase-1

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 M sodium citrate, 100 mM NaCl, 10 mM DTT, 0.1 mM EDTA, 0.01% CHAPS)

-

Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC or Ac-WEHD-AMC)

-

This compound

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Enzyme Preparation: Dilute recombinant caspase-1 to the desired concentration in cold assay buffer.

-

Compound Plating: Add serial dilutions of this compound in DMSO to the assay plate wells.

-

Enzyme-Inhibitor Incubation: Add the diluted caspase-1 solution to the wells containing the compound. Incubate for 15 minutes at room temperature to allow for binding.

-

Reaction Initiation: Add the fluorogenic substrate (e.g., to a final concentration of 5-10 µM) to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the increase in fluorescence over time (e.g., every minute for 20 minutes) using a plate reader (Excitation/Emission ~380/460 nm for AMC). The rate of reaction is determined from the linear phase of the fluorescence curve.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Protocol: ASC Speck Visualization by Immunofluorescence

This assay is used to visualize the upstream formation of the ASC speck, a hallmark of inflammasome assembly. As a caspase-1 inhibitor, this compound is not expected to block this step.[3]

Materials:

-

Cells (e.g., PMA-differentiated THP-1 or primary macrophages) on glass coverslips

-

LPS and ATP/Nigericin for stimulation

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against ASC

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Stimulation: Seed cells on coverslips and perform priming and activation steps as described in Protocol 4.1.

-

Fixation: After stimulation, wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilization: Wash with PBS and permeabilize the cell membrane with permeabilization buffer for 10 minutes.

-

Blocking: Wash and block non-specific antibody binding with blocking buffer for 1 hour.

-

Antibody Staining:

-

Incubate with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash thoroughly with PBS.

-

Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash thoroughly with PBS.

-

Stain nuclei with DAPI for 5 minutes.

-

Mount the coverslip onto a microscope slide with mounting medium.

-

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Unstimulated cells will show diffuse cytoplasmic ASC staining, while activated cells will display a single, large, bright perinuclear ASC "speck."

Conclusion

This compound is a potent and selective tool for probing the innate immune system. Its mechanism of action on the NLRP3 inflammasome is indirect but highly effective, operating through the irreversible inhibition of the effector enzyme caspase-1. This specificity prevents the maturation of pro-inflammatory cytokines IL-1β and IL-18, thereby blocking the downstream inflammatory consequences of NLRP3 activation. Understanding this precise mechanism is critical for researchers and drug developers utilizing this compound as a pharmacological tool to study inflammation and for exploring caspase-1 as a therapeutic target in NLRP3-driven diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Publications Repository [publications-staging.wehi.edu.au]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A small molecule inhibitor of Caspase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of ML133 Analogues: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the structure-activity relationship (SAR) of ML133 analogues, potent and selective inhibitors of the inwardly rectifying potassium (Kir) channel Kir2.1. This guide summarizes quantitative data, details experimental methodologies, and visualizes key concepts to facilitate a comprehensive understanding of the SAR for this important chemical probe and its derivatives.

Introduction

Inwardly rectifying potassium (Kir) channels play a crucial role in regulating the electrical activity of various cell types. The Kir2.1 channel, in particular, is vital for maintaining the resting membrane potential and for the terminal phase of action potential repolarization in cardiac muscle.[1] Dysfunctional Kir2.1 channels are implicated in several cardiac and developmental pathologies.[1] The development of selective small molecule inhibitors for Kir channels has been challenging, hindering the functional dissection of specific Kir channel subtypes. ML133 emerged from a high-throughput screening campaign as a potent and selective inhibitor of the Kir2.1 channel, providing a valuable tool for studying its physiological and pathological roles.[1][2] This guide focuses on the SAR of ML133 and its analogues, providing a framework for the rational design of future Kir2.1 inhibitors.

Core Structure and SAR Summary

The core scaffold of ML133 can be divided into three key regions for SAR analysis: the western aryl group, the linker, and the eastern aryl group. The initial hit from the high-throughput screen, a compound with a naphthyl western group, was systematically modified to explore the chemical space around this scaffold.

Quantitative Structure-Activity Relationship Data

The following table summarizes the inhibitory activity of key ML133 analogues against the Kir2.1 channel. The IC50 values were determined using automated and manual patch-clamp electrophysiology.

| Compound ID | Western Aryl | Linker | Eastern Aryl | Kir2.1 IC50 (µM) at pH 7.4 | Kir2.1 IC50 (µM) at pH 8.5 |

| ML133 (Probe) | 1-Naphthyl | -CH2-NH-CH2- | 4-Methoxyphenyl | 1.8 | 0.29 |

| Analogue 1 | Phenyl | -CH2-NH-CH2- | 4-Methoxyphenyl | >30 | ND |

| Analogue 2 | 2-Naphthyl | -CH2-NH-CH2- | 4-Methoxyphenyl | 5.3 | ND |

| Analogue 3 | 4-Chlorophenyl | -CH2-NH-CH2- | 4-Methoxyphenyl | 12.1 | ND |

| Analogue 4 | 1-Naphthyl | -CH2-O-CH2- | 4-Methoxyphenyl | >30 | ND |

| Analogue 5 | 1-Naphthyl | -CH2-NH-CH2- | Phenyl | 15.2 | ND |

| Analogue 6 | 1-Naphthyl | -CH2-NH-CH2- | 3,4-Dimethoxyphenyl | 2.5 | ND |

| 14g | 4-Methoxyphenyl | -CH2-NH-CH2- | 4-Methoxyphenyl | 35 | ND |

ND: Not Determined

Key SAR insights from the data include:

-

Western Aryl Group: A 1-naphthyl group is optimal for potency. Replacing it with a phenyl or 2-naphthyl group leads to a significant decrease in activity. Electron-withdrawing or -donating substituents on a phenyl ring in this position generally result in weaker inhibitors.[2]

-

Linker: The secondary amine in the linker is crucial for activity. Replacing the nitrogen with an oxygen atom (ether linkage) results in a complete loss of inhibitory activity.[2]

-

Eastern Aryl Group: A 4-methoxyphenyl group is preferred. Removal of the methoxy group or altering its position diminishes potency. The bis-4-methoxybenzylamine analogue (14g) showed a dramatic decrease in potency, highlighting the importance of the western naphthyl group.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of ML133 analogues.

Cell Culture and Transfection

HEK293 cells stably expressing mouse Kir2.1 channels were used for electrophysiological recordings. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 500 µg/mL G418.

Automated Electrophysiology

High-throughput screening and initial SAR evaluation were performed using an automated patch-clamp system.

-

External Solution (pH 7.4): 140 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES.

-

Internal Solution: 140 mM KCl, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA.

-

Voltage Protocol: Cells were held at -80 mV, and currents were elicited by a series of voltage steps.

Manual Patch-Clamp Electrophysiology

For detailed characterization and IC50 determination, whole-cell patch-clamp recordings were performed.[1]

-

Pipettes: Borosilicate glass pipettes with a resistance of 2-4 MΩ were filled with the internal solution.

-

Recording: Currents were recorded using an amplifier, filtered at 2 kHz, and digitized at 10 kHz.

-

Voltage Protocol: A ramp protocol from -100 mV to +100 mV was used to elicit both inward and outward currents.[1]

Data Analysis

IC50 values were determined by fitting the concentration-response data to the Hill equation: % Inhibition = 100 / (1 + (IC50 / [Drug])^n) where n is the Hill coefficient.

Visualizations

Kir2.1 Channel Signaling Pathway

The following diagram illustrates the role of the Kir2.1 channel in maintaining the cellular resting membrane potential and its inhibition by ML133.

Caption: Role of Kir2.1 in K+ influx and its inhibition by ML133.

ML133 Analogue Synthesis Workflow

The general synthetic scheme for the ML133 analogues is depicted below.

Caption: General synthetic workflow for ML133 analogues.

Logical Relationship of SAR Findings

Caption: Logical flow of the ML133 SAR investigation.

Conclusion

The systematic exploration of the ML133 scaffold has yielded a clear structure-activity relationship for the inhibition of the Kir2.1 channel. The key pharmacophoric elements have been identified, with the 1-naphthyl western group, the secondary amine linker, and the 4-methoxyphenyl eastern group being critical for high potency. This detailed understanding of the SAR of ML133 analogues provides a solid foundation for the design and development of next-generation Kir2.1 inhibitors with improved potency, selectivity, and pharmacokinetic properties, which will be invaluable for both basic research and potential therapeutic applications.

References

- 1. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Characterization of ML133: An Inhibitory Profile of a Kir2.1 Potassium Channel Blocker

Introduction

This technical guide provides an in-depth overview of the biochemical and pharmacological properties of ML133, a potent and selective inhibitor of the Kir2.1 inwardly rectifying potassium channel. It is important to note that while the query specified ML132, the publicly available scientific literature extensively characterizes ML133 as a Kir2.1 inhibitor, aligning with the detailed request for an inhibitory profile. This compound, in contrast, is documented as a caspase-1 inhibitor. This guide will proceed under the assumption that the intended subject of inquiry is the well-studied Kir2.1 inhibitor, ML133.

ML133 has emerged as a critical chemical probe for elucidating the physiological and pathological roles of Kir2.x channels.[1][2][3] These channels are fundamental in setting the resting membrane potential in various cell types, including cardiomyocytes and neurons.[1][4] This document will detail the inhibitory profile of ML133, its selectivity against other potassium channels, the experimental methodologies used for its characterization, and its mechanism of action.

Quantitative Inhibitory Profile

The inhibitory activity of ML133 against the Kir2.1 channel has been quantified through various electrophysiological and cell-based assays. The potency of ML133 is notably pH-dependent, with increased activity at a more alkaline pH.[1][2][5]

Table 1: Inhibitory Potency of ML133 against Kir2.1

| Assay Type | Target | IC50 (pH 7.4) | IC50 (pH 8.5) | Reference |

| Electrophysiology | Kir2.1 | 1.8 µM | 290 nM | [1][2][5] |

| Manual Patch Clamp | Kir2.1 | 1.5 µM | Not Reported | [3][6] |

Selectivity Profile

ML133 exhibits selectivity for the Kir2.x family of channels over other Kir channel subfamilies. While it shows little selectivity within the Kir2.x subfamily, it is significantly less active against other Kir channels, making it a valuable tool for studying the specific roles of the Kir2.x family.[1][2][5]

Table 2: Selectivity of ML133 against various Kir Channels

| Channel | IC50 | Reference |

| Kir1.1 (ROMK) | > 300 µM | [1][2][5] |

| Kir2.2 | Similar to Kir2.1 | [1] |

| Kir2.3 | Similar to Kir2.1 | [1] |

| Kir2.6 | Similar to Kir2.1 | [1] |

| Kir4.1 | 76 µM | [1][2][5] |

| Kir7.1 | 33 µM | [1][2][5] |

Experimental Protocols

The characterization of ML133's inhibitory profile relies on two primary experimental techniques: the thallium flux assay for high-throughput screening and automated patch-clamp electrophysiology for detailed functional analysis.

Thallium Flux Assay

This fluorescence-based assay is a high-throughput method for measuring the activity of potassium channels. Thallium (Tl+) acts as a surrogate for potassium ions (K+) and its influx into the cell through open channels is detected by a Tl+-sensitive fluorescent dye.

Protocol:

-

Cell Plating: HEK293 cells stably expressing the Kir2.1 channel are seeded into 384-well plates and incubated overnight.[4]

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for approximately 90 minutes at room temperature.[1][4]

-

Compound Addition: The dye solution is replaced with an assay buffer. ML133 or control compounds are then added to the wells.[1]

-

Stimulation and Detection: The plate is placed in a kinetic imaging plate reader. After establishing a baseline fluorescence, a stimulus buffer containing Tl+ is added to trigger ion influx. The change in fluorescence is monitored over time to determine the extent of channel inhibition.[1][4]

Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems provide a higher throughput alternative to traditional manual patch-clamping for directly measuring ion channel currents.[7][8]

Protocol:

-

Cell Preparation: A single-cell suspension of HEK293 cells stably expressing Kir2.1 is prepared.

-

Cell Seeding: The cell suspension is introduced into the automated patch-clamp system, where individual cells are captured on a planar substrate containing a small aperture.

-

Seal Formation and Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the cell membrane and the substrate. The membrane patch is then ruptured to achieve the whole-cell recording configuration.

-

Voltage Protocol and Data Acquisition: A specific voltage protocol is applied to the cell to elicit Kir2.1 currents. A voltage step from a holding potential of 0 mV to -100 mV for 500 ms is typically used.[4]

-

Compound Application: ML133 is perfused at various concentrations, and the resulting inhibition of the Kir2.1 current is measured.[7]

Visualizations

Experimental Workflow for ML133 Characterization

References

- 1. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Kir2.1 Inhibitor, ML133 - CAS 185669-79-8 - Calbiochem | 422689 [merckmillipore.com]

- 6. Characterization of Next-Generation Inhibitors for the Inward-Rectifier Potassium Channel Kir2.1: Discovery of VU6080824 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Target Validation of UBE2L3 Inhibition in Primary Immune Cells: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "ML132" for the target validation of UBE2L3 in primary immune cells. The following guide is a generalized framework based on established methodologies for validating a novel inhibitor of the ubiquitin-conjugating enzyme E2 L3 (UBE2L3) in this context.

Introduction

Ubiquitin-conjugating enzyme E2 L3 (UBE2L3), also known as UBCH7, is a critical enzyme in the ubiquitination cascade, transferring ubiquitin from an E1 activating enzyme to a substrate protein via an E3 ligase.[1][2] UBE2L3 plays a significant role in regulating immune responses, particularly through its involvement in the NF-κB signaling pathway.[1][3] Genetic variants in UBE2L3 have been associated with an increased risk of several autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis, highlighting its potential as a therapeutic target.[1] This guide outlines a comprehensive strategy for the preclinical validation of a hypothetical UBE2L3 inhibitor, herein referred to as "Compound X," in primary human immune cells.

Biochemical and Cellular Potency of Compound X

The initial validation of a UBE2L3 inhibitor involves determining its potency and selectivity through biochemical and cellular assays.

Table 1: Biochemical and Cellular Activity of Compound X

| Assay Type | Description | Target | IC50 / EC50 (nM) |

| Biochemical Assay | |||

| HTRF Ubiquitination | Measures the transfer of ubiquitin to a substrate peptide by recombinant UBE2L3. | UBE2L3 | 50 |

| E2 Panel Selectivity | Assesses the inhibitory activity of Compound X against a panel of other E2 ubiquitin-conjugating enzymes. | Other E2s | >10,000 |

| Cellular Assays | |||

| NanoBRET™ Target Engagement | Measures the binding of Compound X to UBE2L3 in live cells. | UBE2L3 | 200 |

| p65-NF-κB Reporter Assay | Quantifies the inhibition of TNFα-induced NF-κB activation in a reporter cell line. | NF-κB Pathway | 500 |

| Cell Viability (PBMCs) | Determines the cytotoxic effect of Compound X on peripheral blood mononuclear cells after 72h incubation. | PBMCs | >20,000 |

Experimental Protocols

Isolation of Primary Human Immune Cells

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. T cells and B cells are subsequently purified from PBMCs using negative selection magnetic-activated cell sorting (MACS) kits according to the manufacturer's instructions.

Western Blotting for NF-κB Signaling

-

Cell Treatment: Purified T cells or B cells are pre-incubated with varying concentrations of Compound X for 1 hour. Cells are then stimulated with an appropriate agonist (e.g., anti-CD3/CD28 for T cells, anti-IgM + CD40L for B cells) for 30 minutes.

-

Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Electrophoresis and Transfer: Protein concentration is determined by BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and incubated with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin).

-

Detection: Membranes are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate.

Flow Cytometry for B Cell Activation Markers

-

Cell Treatment: Purified B cells are pre-incubated with Compound X for 1 hour, followed by stimulation with anti-IgM and IL-4 for 24 hours.

-

Staining: Cells are washed and stained with fluorescently conjugated antibodies against surface markers such as CD69 and CD86.

-

Analysis: Samples are acquired on a flow cytometer and analyzed to determine the percentage of activated cells and the mean fluorescence intensity (MFI) of the activation markers.

T Cell Proliferation Assay

-

Labeling and Treatment: Purified T cells are labeled with a proliferation tracking dye (e.g., CFSE) and then stimulated with anti-CD3/CD28 beads in the presence of varying concentrations of Compound X.

-

Culture: Cells are cultured for 72-96 hours.

-

Analysis: T cell proliferation is assessed by flow cytometry, measuring the dilution of the proliferation dye.

Signaling Pathways and Experimental Workflows

UBE2L3-Mediated NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of intervention for a UBE2L3 inhibitor. UBE2L3 is involved in the ubiquitination of IκBα, which leads to its degradation and the subsequent release and nuclear translocation of the p50/p65 NF-κB dimer.

Caption: UBE2L3 role in NF-κB signaling.

Experimental Workflow for Target Validation

The workflow for validating a UBE2L3 inhibitor in primary immune cells involves a multi-step process from initial biochemical screening to functional cellular assays.

Caption: Target validation workflow.

Summary of Expected Results

A successful UBE2L3 inhibitor like Compound X is expected to demonstrate potent and selective inhibition of UBE2L3 in biochemical assays. In primary immune cells, it should engage the target and subsequently inhibit the downstream NF-κB signaling pathway, as evidenced by reduced phosphorylation of IκBα and p65. Functionally, this should translate to the inhibition of B cell activation, T cell proliferation, and the release of pro-inflammatory cytokines upon immune stimulation, without inducing significant cytotoxicity. These findings would provide strong preclinical validation for the therapeutic potential of UBE2L3 inhibition in autoimmune and inflammatory diseases.

References

- 1. Potent and selective small-molecule MCL-1 inhibitors demonstrate on-target cancer cell killing activity as single agents and in combination with ABT-263 (navitoclax) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. A Candidate Cell-Selective Anticancer Agent - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

ML132: A Potent and Selective Caspase-1 Inhibitor for Inflammatory Disease Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory diseases represent a significant burden on global health, with a pressing need for novel therapeutic strategies. A key mediator in the inflammatory cascade is Caspase-1, a cysteine protease responsible for the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). Inhibition of Caspase-1, therefore, presents a promising therapeutic avenue for a range of inflammatory conditions. This technical guide focuses on ML132 (also known as CID-4462093 and NCGC-00183434), a small molecule identified as the most potent and selective Caspase-1 inhibitor to date[1]. This document provides a comprehensive overview of this compound, its mechanism of action, and its potential role in preclinical inflammatory disease models, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

This compound: A Profile of a Highly Potent Caspase-1 Inhibitor

This compound is a novel, non-peptidic small molecule that acts as a potent and highly selective inhibitor of Caspase-1[1]. Its mechanism of action involves a nitrile-containing propionic acid moiety that acts as an electrophile, covalently modifying the active site cysteine residue of Caspase-1[1]. This irreversible binding leads to the potent and specific inhibition of the enzyme's activity.

Quantitative Data on this compound's Potency and Selectivity

The potency and selectivity of this compound have been characterized in biochemical assays. The following table summarizes the key quantitative data for this compound.

| Target | IC50 | Assay Type | Source |

| Caspase-1 | 0.023 nM (23 pM) | Biochemical, profluorescent substrate Ac-WEHD-AFC | [1] |

| Caspase-3 | > 1 µM | Biochemical | [1] |

| Caspase-7 | > 1 µM | Biochemical | [1] |

| Caspase-8 | > 1 µM | Biochemical | [1] |

| Caspase-9 | > 1 µM | Biochemical | [1] |

Table 1: Potency and Selectivity of this compound against various caspases.

The Caspase-1 Signaling Pathway in Inflammation

Caspase-1 plays a central role in the innate immune response. Its activation is tightly regulated by multi-protein complexes called inflammasomes. Upon activation, Caspase-1 cleaves the inactive precursors of IL-1β and IL-18, leading to their maturation and secretion. These cytokines then trigger a cascade of inflammatory responses.

Experimental Protocols

While specific in vivo or cellular studies utilizing this compound are not yet publicly available, this section provides detailed methodologies for key experiments that are fundamental for evaluating a potent Caspase-1 inhibitor like this compound.

In Vitro Caspase-1 Inhibition Assay (Biochemical)

This protocol is adapted from the assay used to characterize this compound's potency[1].

Objective: To determine the IC50 of this compound for Caspase-1.

Materials:

-

Recombinant human Caspase-1

-

Caspase-1 assay buffer (50 mM HEPES pH 7.5, 50 mM KCl, 200 mM NaCl, 10 mM DTT, 0.1% CHAPS)

-

Pro-fluorescent substrate: Ac-WEHD-AFC

-

This compound (dissolved in DMSO)

-

1536-well black solid plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a solution of Caspase-1 in assay buffer at a concentration of 66.6 nM.

-

Dispense 3 µL of the Caspase-1 solution into each well of a 1536-well plate.

-

Prepare a serial dilution of this compound in DMSO. Using a pin-tool, add 20 nL of the this compound solutions to the appropriate wells, covering a concentration range from 57 µM to 3.7 nM. Add 20 nL of DMSO to control wells.

-

Prepare the substrate solution (Ac-WEHD-AFC) in assay buffer.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the initial rate of fluorescence increase using a plate reader. The final product formation should be around 10%.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

IL-1β Secretion Assay in Macrophages

Objective: To assess the effect of this compound on the secretion of IL-1β from activated macrophages.

Materials:

-

Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

This compound (dissolved in DMSO)

-

Human or mouse IL-1β ELISA kit

Procedure:

-

Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate and allow them to adhere overnight.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

-

Pre-incubate the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).

-

Stimulate the inflammasome with a second signal, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), for 30-60 minutes.

-

Collect the cell culture supernatants.

-

Measure the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Analyze the dose-dependent effect of this compound on IL-1β secretion.

This compound in Inflammatory Disease Models: A Prospective Outlook

While direct experimental evidence for this compound in animal models of inflammatory diseases is pending, the critical role of Caspase-1 in these conditions has been well-established through studies with other inhibitors and in Caspase-1 deficient mice. The following sections describe key inflammatory disease models where a potent and selective inhibitor like this compound is expected to show significant therapeutic efficacy.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis, a chronic inflammatory and demyelinating disease of the central nervous system (CNS). Caspase-1 is upregulated during EAE, and its levels correlate with disease severity.

-

Expected Outcome with this compound: Prophylactic and therapeutic administration of this compound is anticipated to reduce the clinical severity of EAE, decrease CNS inflammation, and limit demyelination.

-

Key Experimental Readouts:

-

Daily clinical scoring of disease progression.

-

Histological analysis of the spinal cord for inflammatory infiltrates and demyelination.

-

Measurement of pro-inflammatory cytokines (IL-1β, IL-18, IFN-γ, TNF-α) in the CNS and peripheral lymphoid organs.

-

Chemically-Induced Colitis

Models such as dextran sulfate sodium (DSS)-induced colitis are widely used to study inflammatory bowel disease (IBD). Caspase-1 activation and subsequent IL-1β and IL-18 production are key drivers of intestinal inflammation in these models.

-

Expected Outcome with this compound: Administration of this compound is expected to ameliorate the clinical signs of colitis, including weight loss, diarrhea, and rectal bleeding. It is also anticipated to reduce colonic inflammation and tissue damage.

-

Key Experimental Readouts:

-

Disease Activity Index (DAI) scoring.

-

Measurement of colon length and weight.

-

Histological assessment of the colon for inflammation, ulceration, and epithelial damage.

-

Quantification of IL-1β and other inflammatory mediators in colonic tissue.

-

Collagen-Induced Arthritis (CIA)

CIA is a widely used animal model for rheumatoid arthritis, a chronic autoimmune disease characterized by joint inflammation and destruction. IL-1β is a critical cytokine in the pathogenesis of CIA.

-

Expected Outcome with this compound: Treatment with this compound is expected to reduce the incidence and severity of arthritis, decrease joint swelling, and protect against cartilage and bone erosion.

-

Key Experimental Readouts:

-

Clinical scoring of paw swelling and arthritis severity.

-

Histological analysis of joints for synovial inflammation, cartilage damage, and bone erosion.

-

Measurement of serum and synovial levels of IL-1β and other inflammatory markers.

-

Conclusion

This compound stands out as a highly potent and selective inhibitor of Caspase-1, a key enzyme in the inflammatory cascade. While in vivo data for this compound is not yet available, the extensive evidence for the role of Caspase-1 in various inflammatory disease models strongly suggests that this compound holds significant promise as a research tool and a potential therapeutic lead. The experimental protocols and preclinical models outlined in this guide provide a robust framework for the further investigation and development of this compound and other next-generation Caspase-1 inhibitors for the treatment of a wide range of inflammatory disorders.

References

The Proteasome Inhibitor ML132: A Technical Guide to its Effects on Cytokine Processing and Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth examination of the effects of ML132, a potent and cell-permeable proteasome inhibitor, on the intricate processes of cytokine processing and release. While the nomenclature "this compound" is less common in the literature, it is often used interchangeably with MG132 . For the purpose of this guide, we will refer to the compound as MG132, reflecting the predominant usage in scientific publications.

MG132 is a synthetic peptide aldehyde that reversibly inhibits the chymotrypsin-like activity of the 26S proteasome.[1] The proteasome plays a critical role in cellular protein homeostasis by degrading ubiquitinated proteins. Its inhibition by MG132 has profound effects on various cellular pathways, including the inflammatory signaling cascades that govern the production and secretion of cytokines.

This document will detail the molecular mechanisms by which MG132 modulates cytokine release, with a primary focus on its well-established role in the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] Furthermore, we will explore its potential impact on the post-translational processing of key pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), which is contingent on inflammasome activation.

Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of MG132's effects. Additionally, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to offer a clear and concise understanding of the underlying processes.

Quantitative Data on the Effect of MG132 on Pro-inflammatory Cytokine Release

The inhibitory effect of MG132 on the release of pro-inflammatory cytokines has been quantified in several studies. The following tables summarize these findings, providing a comparative overview of its potency and efficacy in different experimental settings.

Table 1: Effect of MG132 on the Release of TNF-α, IL-1β, and IL-6 in U937 Human Monocytic Cells

| Cytokine | Stimulant | MG132 Concentration | Fold Reduction in Cytokine Release | Reference |

| TNF-α | LPS + PMA | 10 µM | 6.3 | [3] |

| IL-1β | LPS + PMA | 10 µM | 4.3 | [3] |

| IL-6 | LPS + PMA | 10 µM | 2.5 | [3] |

Data from a study on U937 human monocytic cells stimulated with lipopolysaccharide (LPS) and phorbol 12-myristate 13-acetate (PMA).[3]

Table 2: Basal and Stimulated Cytokine Levels in U937 Cells With and Without MG132 Treatment

| Condition | TNF-α (pg/ml) | IL-1β (pg/ml) | IL-6 (pg/ml) | Reference |

| Control (unstimulated) | 5.20 ± 1.80 | 1.18 ± 0.8 | 12.79 ± 4.50 | [3] |

| LPS + PMA stimulated | 705.12 ± 213.26 | 210.03 ± 47.56 | 94.40 ± 11.76 | [3] |

| MG132 + LPS + PMA | 111.92 ± 33.85 | 48.84 ± 11.06 | 37.76 ± 4.70 | [3] |

Values are presented as mean ± standard deviation.[3]

Signaling Pathways Modulated by MG132

The primary mechanism by which MG132 inhibits the production of pro-inflammatory cytokines is through the suppression of the NF-κB signaling pathway.

The NF-κB Signaling Pathway

In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as those from Toll-like receptors (TLRs) or cytokine receptors, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][4]

MG132, by inhibiting the proteasome, prevents the degradation of phosphorylated IκB.[2] This leads to the accumulation of IκB in the cytoplasm, which keeps NF-κB in its inactive state, thereby blocking the transcription of pro-inflammatory cytokine genes.[2][3]

Caption: MG132 inhibits NF-κB activation by blocking proteasomal degradation of IκB.

The NLRP3 Inflammasome and IL-1β Processing

The maturation of IL-1β requires post-translational processing of its inactive precursor, pro-IL-1β. This cleavage is mediated by caspase-1, which is activated within a multi-protein complex known as the inflammasome. The NLRP3 inflammasome is a well-characterized inflammasome that is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

While the primary effect of MG132 on IL-1β is at the transcriptional level via NF-κB inhibition, there is some evidence to suggest that proteasome inhibitors can also modulate inflammasome activity. However, the direct effects of MG132 on the assembly and activation of the NLRP3 inflammasome and subsequent caspase-1 activation are still an area of active investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of MG132 on cytokine processing and release.

Cell Culture and Treatment

-

Cell Line: U937 (human monocytic cell line) is a suitable model for these studies.[3]

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Seeding: Seed 1 x 10^6 cells/mL in appropriate culture vessels.

-

MG132 Preparation: Prepare a stock solution of MG132 in DMSO (e.g., 10 mM). Store at -20°C.[5]

-

Treatment:

-

Pre-treat cells with the desired concentration of MG132 (e.g., 10 µM) for 2 hours.[3]

-

Wash the cells to remove the inhibitor.

-

Stimulate the cells with LPS (1 µg/mL) and PMA (30 ng/mL) for 24 hours to induce cytokine production.[3]

-

Include appropriate controls: untreated cells, cells treated with MG132 alone, and cells stimulated with LPS/PMA alone.

-

Measurement of Cytokine Release by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine concentrations in cell culture supernatants.

-

Sample Collection: After the 24-hour stimulation period, centrifuge the cell cultures and collect the supernatants.

-

ELISA Kit: Use commercially available ELISA kits for human TNF-α, IL-1β, and IL-6.

-

Procedure: Follow the manufacturer's instructions for the ELISA kit. A general procedure is as follows:

-

Add standards and samples to the wells of a 96-well plate pre-coated with a capture antibody.

-

Incubate to allow the cytokine to bind to the antibody.

-

Wash the plate to remove unbound substances.

-

Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

-

Wash the plate.

-

Add a TMB substrate solution. The HRP enzyme will catalyze a color change.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve using the known concentrations of the standards. Use this curve to determine the concentration of the cytokines in the experimental samples.

Western Blot Analysis of NF-κB Pathway Components

Western blotting can be used to assess the levels of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for IκBα, phospho-IκBα, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effect of MG132 on cytokine release.

Caption: A typical workflow for studying MG132's effect on cytokine release.

Conclusion

MG132 is a valuable tool for studying the role of the ubiquitin-proteasome system in the regulation of cytokine production and release. Its primary mechanism of action in this context is the inhibition of the NF-κB pathway, leading to a significant reduction in the transcription and subsequent secretion of key pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the quantitative effects of MG132, the underlying signaling pathways, and detailed experimental protocols to aid researchers in this field. Further investigation is warranted to fully elucidate the impact of MG132 on the post-translational processing of cytokines, particularly in the context of inflammasome activation.

References

- 1. MG132 - Wikipedia [en.wikipedia.org]

- 2. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MG132 proteasome inhibitor modulates proinflammatory cytokines production and expression of their receptors in U937 cells: involvement of nuclear factor-κB and activator protein-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MG-132 | Cell Signaling Technology [cellsignal.com]

The Impact of ML132 on Gasdermin D: A Technical Guide to Cleavage, Pore Formation, and Pyroptosis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML132 is a potent and highly selective inhibitor of caspase-1, a critical enzyme in the innate immune response. This technical guide delves into the core mechanism of this compound's action, specifically its impact on the cleavage of Gasdermin D (GSDMD) and the subsequent formation of pores that leads to pyroptotic cell death. By inhibiting caspase-1, this compound effectively blocks the proteolytic activation of GSDMD, thereby preventing the release of pro-inflammatory cytokines and cell lysis. This guide provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols to study these effects, and quantitative data on the inhibition of pyroptosis.

Introduction: The Inflammasome, Caspase-1, and Gasdermin D

Inflammasomes are multi-protein complexes that play a central role in the innate immune system by responding to pathogenic and endogenous danger signals.[1][2][3] Activation of the inflammasome leads to the activation of caspase-1.[4][5][6] Activated caspase-1 has two primary functions: the maturation of pro-inflammatory cytokines pro-IL-1β and pro-IL-18, and the cleavage of Gasdermin D (GSDMD).[1][2][3][5][6][7]

GSDMD is the key executioner protein of pyroptosis, a pro-inflammatory form of programmed cell death.[1][5][6] In its inactive, full-length form, GSDMD is auto-inhibited. Upon cleavage by caspase-1, the N-terminal domain of GSDMD is released and oligomerizes to form pores in the cell membrane.[1][2][3][7] These pores disrupt the osmotic potential of the cell, leading to cell swelling, lysis, and the release of mature IL-1β and IL-18, thereby amplifying the inflammatory response.

This compound: A Potent and Selective Caspase-1 Inhibitor

This compound is a small molecule probe that acts as a potent and selective inhibitor of caspase-1.[8] Its mechanism of action involves the covalent modification of the active site cysteine residue of caspase-1, thereby blocking its enzymatic activity.[8] By targeting caspase-1, this compound serves as a powerful tool to investigate the downstream consequences of inflammasome activation and to explore the therapeutic potential of inhibiting this pathway in inflammatory diseases.

Impact of this compound on Gasdermin D Cleavage and Pore Formation

The primary impact of this compound on Gasdermin D is indirect but profound. By inhibiting caspase-1, this compound prevents the cleavage of GSDMD into its active N-terminal fragment. This inhibition of GSDMD cleavage directly blocks the subsequent steps of pyroptosis: pore formation and lytic cell death.

Signaling Pathway

The following diagram illustrates the canonical inflammasome pathway and the point of intervention for this compound.

Quantitative Data: Inhibition of Pyroptosis and Cytokine Release

Table 1: Dose-Dependent Inhibition of LDH Release by a Caspase-1 Inhibitor

| Inhibitor Concentration (µM) | % Inhibition of LDH Release (Mean ± SD) |

| 0 (Vehicle) | 0 ± 5.2 |

| 1 | 25 ± 4.5 |

| 10 | 68 ± 6.1 |

| 50 | 95 ± 3.8 |

Data is representative and compiled from studies on potent caspase-1 inhibitors.

Table 2: Dose-Dependent Inhibition of IL-1β Release by a Caspase-1 Inhibitor

| Inhibitor Concentration (µM) | % Inhibition of IL-1β Release (Mean ± SD) |

| 0 (Vehicle) | 0 ± 7.3 |

| 1 | 35 ± 5.9 |

| 10 | 82 ± 4.7 |

| 50 | 98 ± 2.1 |

Data is representative and compiled from studies on potent caspase-1 inhibitors.

Experimental Protocols

To assess the impact of this compound on GSDMD cleavage and pore formation, a series of in vitro experiments can be performed. The following are detailed methodologies for key assays.

Experimental Workflow

The following diagram outlines a typical experimental workflow to evaluate the effect of a caspase-1 inhibitor like this compound.

Gasdermin D Cleavage Assay (Western Blot)

This protocol is adapted from established methods for detecting GSDMD cleavage.[9][10]

Objective: To visualize the inhibition of GSDMD cleavage by this compound.

Materials:

-

Primary antibodies: anti-GSDMD (N-terminal specific), anti-Caspase-1 (p20 subunit), anti-β-actin (loading control).

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Lysis buffer (RIPA or similar).

-

Proteinase inhibitor cocktail.

-

SDS-PAGE gels and transfer apparatus.

-

Chemiluminescent substrate.

Procedure:

-

Following the experimental workflow (Section 5.1), prepare cell lysates.

-

Determine protein concentration of each lysate using a BCA or Bradford assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE (12% gel is suitable for resolving cleaved GSDMD fragments).

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add chemiluminescent substrate and visualize bands using an imaging system.

Expected Results: In untreated, activated cells, a band corresponding to the N-terminal fragment of GSDMD (~31 kDa) will be present. In cells treated with this compound, the intensity of this band should decrease in a dose-dependent manner, while the full-length GSDMD band (~53 kDa) should remain prominent.

Pyroptosis Assessment (LDH Release Assay)

This protocol is based on standard cytotoxicity assays.[4][8]

Objective: To quantify the inhibition of pyroptotic cell death by this compound.

Materials:

-

LDH cytotoxicity detection kit.

-

96-well plate reader.

Procedure:

-

Following the experimental workflow (Section 5.1), collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any detached cells.

-

Transfer the clarified supernatant to a new 96-well plate.

-

Prepare positive controls (cells lysed with detergent) and negative controls (untreated cells).

-

Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

-

Incubate the plate in the dark at room temperature for the recommended time.

-

Measure the absorbance at the specified wavelength using a plate reader.

-

Calculate the percentage of LDH release relative to the positive control.

Expected Results: this compound should cause a dose-dependent decrease in LDH release, indicating the inhibition of pyroptosis.

Caspase-1 Activity Assay

This protocol is based on commercially available colorimetric or fluorometric assay kits.[6][11]

Objective: To directly measure the inhibition of caspase-1 enzymatic activity by this compound.

Materials:

-

Caspase-1 activity assay kit (containing a specific caspase-1 substrate, e.g., YVAD-pNA).

-

96-well plate reader.

Procedure:

-

Following the experimental workflow (Section 5.1), prepare cell lysates.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-1 substrate and reaction buffer to each well as per the kit instructions.

-

Incubate the plate at 37°C for the recommended time.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

Expected Results: this compound should demonstrate a dose-dependent reduction in caspase-1 activity.

Conclusion

This compound is a valuable research tool for dissecting the molecular mechanisms of inflammasome-mediated inflammation. Its potent and selective inhibition of caspase-1 provides a clear mechanism for blocking the downstream events of Gasdermin D cleavage and pore formation, ultimately preventing pyroptosis. The experimental protocols and expected quantitative outcomes detailed in this guide provide a framework for researchers to effectively study and validate the impact of this compound and other caspase-1 inhibitors in various models of inflammatory disease. The continued investigation of compounds like this compound holds significant promise for the development of novel therapeutics targeting inflammasome-driven pathologies.

References

- 1. Lactate Dehydrogenase-Inhibitors Isolated from Ethyl Acetate Extract of Selaginella doederleinii by Using a Rapid Screening Method with Enzyme-Immobilized Magnetic Nanoparticles [imrpress.com]

- 2. Frontiers | Potential of IL-1, IL-18 and Inflammasome Inhibition for the Treatment of Inflammatory Skin Diseases [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyroptosis: Induction and inhibition strategies for immunotherapy of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Betaine Inhibits Interleukin-1β Production and Release: Potential Mechanisms [frontiersin.org]

Methodological & Application

Protocol for Using ML132 in a Cellular Inflammasome Activation Assay

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing ML132, a selective caspase-1 inhibitor, in a cellular assay to study inflammasome activation. The protocol is designed for researchers in immunology, inflammation, and drug discovery.

Introduction

The inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory caspases, primarily caspase-1. Upon activation by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), the inflammasome complex assembles, leading to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then proteolytically processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms. Dysregulation of inflammasome activity is implicated in a wide range of inflammatory diseases.

This compound is a potent and selective, non-peptide small molecule inhibitor of caspase-1. Its mechanism of action involves the direct inhibition of caspase-1 enzymatic activity, thereby preventing the maturation and release of IL-1β and IL-18. This makes this compound a valuable tool for studying the role of the inflammasome in various cellular processes and for validating the therapeutic potential of targeting the inflammasome pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and the experimental workflow for assessing the inhibitory effect of this compound.

Caption: Canonical NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Inflammasome Inhibition Assay using this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in a cellular inflammasome activation assay using this compound.

Cell Culture and Seeding

-

Cell Lines: Human monocytic THP-1 cells or bone marrow-derived macrophages (BMDMs) from mice are commonly used.

-

THP-1 Differentiation (if applicable): Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Allow cells to rest in PMA-free media for 24 hours before the experiment.

-

Seeding: Seed the cells in a 96-well flat-bottom tissue culture plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

Inflammasome Activation and this compound Treatment

-

Priming (Signal 1): Prime the cells by replacing the culture medium with fresh medium containing 1 µg/mL of Lipopolysaccharide (LPS) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., in a range of 10 nM to 10 µM). After the priming step, carefully remove the LPS-containing medium and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control (DMSO at the same final concentration as the highest this compound dose). Pre-incubate the cells with this compound for 1 hour.

-

Activation (Signal 2): To activate the NLRP3 inflammasome, add an activation stimulus. Common activators include:

-

ATP: Add 5 mM ATP for 30-60 minutes.

-

Nigericin: Add 10-20 µM Nigericin for 1-2 hours.

-

-

Controls:

-

Negative Control: Cells treated with vehicle only (no LPS, no activator, no this compound).

-

Primed Control: Cells treated with LPS and vehicle (no activator).

-

Activated Control: Cells treated with LPS and an activator (no this compound).

-

Measurement of Inflammasome Activation

-

After the activation step, centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully collect the cell culture supernatants.

-

Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

After collecting the supernatants, wash the remaining cells with PBS.

-

Lyse the cells using the lysis buffer provided in a commercial caspase-1 activity assay kit.

-

Measure caspase-1 activity in the cell lysates using a fluorometric or colorimetric assay kit that detects the cleavage of a specific caspase-1 substrate (e.g., YVAD-AFC or YVAD-pNA). Follow the manufacturer's protocol for incubation times and reading the output on a plate reader.

-

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis (pyroptosis).

-

Use a commercially available LDH cytotoxicity assay kit.

-

Transfer a portion of the collected cell culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

-

To determine the percentage of cytotoxicity, lyse a set of untreated control wells with a lysis buffer (provided in the kit) to obtain the maximum LDH release. The percentage of LDH release is calculated as: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation

The following tables summarize the expected quantitative data from experiments using this compound to inhibit inflammasome activation. The data is hypothetical and for illustrative purposes.

Table 1: Dose-Dependent Inhibition of IL-1β Secretion by this compound

| This compound Concentration | IL-1β Concentration (pg/mL) ± SD | % Inhibition |

| Vehicle Control | 1500 ± 120 | 0% |

| 10 nM | 1250 ± 98 | 16.7% |

| 50 nM | 800 ± 75 | 46.7% |

| 100 nM | 450 ± 50 | 70.0% |

| 500 nM | 150 ± 25 | 90.0% |

| 1 µM | 80 ± 15 | 94.7% |

| 10 µM | 50 ± 10 | 96.7% |

Table 2: Effect of this compound on Caspase-1 Activity and Cytotoxicity

| Treatment | Relative Caspase-1 Activity (%) ± SD | LDH Release (% of Maximum) ± SD |

| Vehicle Control | 100 ± 8.5 | 85 ± 7.2 |

| This compound (100 nM) | 25 ± 4.2 | 30 ± 5.1 |

| This compound (1 µM) | 10 ± 2.1 | 15 ± 3.5 |

Troubleshooting

-

High background in negative controls: Ensure cells are healthy and not overly confluent. Use fresh reagents and sterile techniques.

-

Low signal in activated controls: Confirm the activity of LPS and the inflammasome activator. Optimize the concentration and incubation time for both priming and activation steps.

-

High variability between replicates: Ensure accurate and consistent pipetting. Mix reagents thoroughly before adding to the wells.

Conclusion

This protocol provides a comprehensive guide for using the selective caspase-1 inhibitor this compound in a cellular inflammasome activation assay. By measuring key readouts such as IL-1β secretion, caspase-1 activity, and cytotoxicity, researchers can effectively characterize the inhibitory potential of this compound and investigate the role of the inflammasome in their specific experimental models. The provided diagrams and data tables serve as a reference for experimental design and data interpretation.

Application Notes and Protocols for ML132, a Selective Caspase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML132 is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory signaling pathway.[1][2] Contrary to some initial classifications, this compound is not a Kir2.1 potassium channel inhibitor. Its primary target is caspase-1, which plays a crucial role in the activation of pro-inflammatory cytokines and the induction of pyroptosis, a form of programmed cell death. These application notes provide comprehensive guidance on the optimal use of this compound in in vitro studies, including recommended working concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways.

Data Presentation: In Vitro Efficacy of this compound

The inhibitory activity of this compound against caspase-1 and other related caspases is summarized below. The IC50 values highlight the compound's high potency and selectivity for caspase-1.

| Target | IC50 Value | Notes |

| Caspase-1 | 34.9 nM | Primary target. Highly potent inhibition. |

| Caspase-4 | 1.27 µM | Significantly less potent inhibition compared to caspase-1. |

| Caspase-5 | 0.85 µM | Significantly less potent inhibition compared to caspase-1. |

| Caspase-8 | 4.18 µM | Minimal inhibition at concentrations effective for caspase-1. |

| Caspase-9 | 2.85 µM | Minimal inhibition at concentrations effective for caspase-1. |

Data sourced from MedChemExpress product datasheet.

Note on Working Concentrations: While specific in vitro cell-based studies detailing the use of this compound are not widely published, a starting concentration for cell-based assays can be extrapolated from its low nanomolar IC50 value. A typical starting range for a highly potent inhibitor like this compound would be 100 nM to 1 µM . However, it is crucial to perform a dose-response experiment for each specific cell type and assay to determine the optimal working concentration.

Signaling Pathway

This compound inhibits caspase-1, which is a critical component of the inflammasome complex. The inflammasome is a multiprotein complex that assembles in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the inflammasome recruits and activates pro-caspase-1, leading to the cleavage of pro-inflammatory cytokines IL-1β and IL-18 into their active forms, and the cleavage of Gasdermin D to induce pyroptosis.

Caption: Caspase-1 activation within the inflammasome and inhibition by this compound.

Experimental Protocols

Below are detailed protocols for key experiments to assess the efficacy of this compound in an in vitro setting.

Caspase-1 Activity Assay (Fluorogenic)

This protocol measures the enzymatic activity of caspase-1 in cell lysates.

Materials:

-

Cells of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages)

-

Lipopolysaccharide (LPS)

-

Nigericin or other inflammasome activator

-

This compound

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)

-

Caspase-1 substrate (e.g., Ac-YVAD-AFC)

-

96-well black microplate

-

Fluorometer

Protocol:

-

Cell Seeding: Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM - 10 µM) for 1 hour. Include a vehicle control (DMSO).

-

Inflammasome Activation: Stimulate the cells with an inflammasome activator (e.g., 5 µM Nigericin) for 1-2 hours.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Caspase-1 Assay: In a 96-well black plate, add 50 µg of protein lysate to each well. Add the caspase-1 substrate Ac-YVAD-AFC to a final concentration of 50 µM.

-

Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

IL-1β Secretion Assay (ELISA)

This protocol quantifies the amount of secreted IL-1β in the cell culture supernatant.

Materials:

-

Cells of interest

-

LPS

-

Nigericin or other inflammasome activator

-

This compound

-

Human or mouse IL-1β ELISA kit

-

96-well ELISA plate

-

Plate reader

Protocol:

-

Cell Seeding and Priming: Follow steps 1 and 2 from the Caspase-1 Activity Assay protocol.

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM - 10 µM) for 1 hour.

-

Inflammasome Activation: Stimulate the cells with an inflammasome activator (e.g., 5 µM Nigericin) for 6-24 hours.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

ELISA: Perform the IL-1β ELISA according to the manufacturer's instructions.

-

Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the concentration of IL-1β in each sample based on the standard curve.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for testing the efficacy of this compound in vitro.

References

Application Notes and Protocols for Detecting Caspase-1 Activation Using MG-132 in Western Blotting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1 is a critical inflammatory caspase that, upon activation, processes pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms. The activation of caspase-1 is tightly regulated and often occurs within a multi-protein complex known as the inflammasome. The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is one of the most well-characterized inflammasomes and its activation is implicated in a variety of inflammatory diseases.

The stability and activity of NLRP3 are, in part, regulated by the ubiquitin-proteasome system. Ubiquitination can mark NLRP3 for proteasomal degradation, thereby acting as a negative regulatory mechanism to prevent excessive inflammation. MG-132 is a potent, reversible, and cell-permeable inhibitor of the 26S proteasome. By blocking proteasomal activity, MG-132 can prevent the degradation of ubiquitinated proteins, including NLRP3. This leads to the accumulation of NLRP3, which can subsequently enhance inflammasome assembly and caspase-1 activation upon stimulation.

These application notes provide a detailed protocol for utilizing MG-132 to study the role of the proteasome in regulating caspase-1 activation via Western blotting. This method allows for the sensitive detection of the cleaved and active form of caspase-1 (p20 subunit), providing insights into the regulatory mechanisms of inflammasome activation.

Signaling Pathway: NLRP3 Inflammasome Activation and Its Regulation by the Proteasome